N-(2-methoxy-2-(thiophen-3-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
“N-(2-methoxy-2-(thiophen-3-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a tetrahydronaphthalene ring, which is a polycyclic aromatic hydrocarbon made of two fused benzene rings .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiophene and tetrahydronaphthalene rings, the introduction of the methoxy and sulfonamide groups, and the coupling of these components together. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene and tetrahydronaphthalene rings, as well as the methoxy and sulfonamide groups. The arrangement of these groups in space would determine the compound’s three-dimensional structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the thiophene ring, which can undergo electrophilic substitution reactions, and the sulfonamide group, which can participate in a variety of reactions including hydrolysis and condensation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group might increase its solubility in water.Scientific Research Applications
Antimicrobial Agents : A study by Mohamed et al. (2021) explored new tetrahydronaphthalene-sulfonamide derivatives as potent antimicrobial agents. These derivatives, including compounds structurally related to your compound of interest, showed significant in vitro inhibitory activities against various Gram-positive and Gram-negative bacterial strains, as well as against Candida Albicans. This suggests potential applications in treating bacterial and fungal infections (Mohamed et al., 2021).
Carbonic Anhydrase Inhibitors : Akbaba et al. (2014) synthesized sulfonamides derived from tetralines, which exhibited inhibitory effects against human carbonic anhydrase isozymes hCA I and hCA II. This indicates a potential use in treating conditions related to disturbances in carbonic anhydrase activity, such as glaucoma or metabolic acidosis (Akbaba et al., 2014).
Cyclooxygenase Inhibitors : Nencetti et al. (2015) synthesized new naphthalene and tetrahydronaphthalene derivatives as cyclooxygenase inhibitors. These compounds showed potential for selective inhibition of cyclooxygenase enzymes, indicating possible applications in the development of anti-inflammatory drugs (Nencetti et al., 2015).
Thromboxane Receptor Antagonists : Wang et al. (2014) developed derivatives of thromboxane A2 prostanoid receptor antagonists, which included compounds structurally similar to your compound of interest. These antagonists showed potential for the development of antithromboxane therapies, which can be significant in cardiovascular disease treatment (Wang et al., 2014).
Herbicidal Activity : Hosokawa et al. (2001) investigated the herbicidal activity of novel sulfonamide compounds with a 2-arylsubstituted oxiranylmethyl structure, which shares a core similarity with your compound of interest. This research could guide the development of new herbicides with specific modes of action (Hosokawa et al., 2001).
Anticancer Agents : Gouhar and Raafat (2015) worked on synthesizing compounds for anticancer evaluation, including derivatives of naphthalen-1-yl oxiran. This research could be relevant for developing new cancer therapies, as structurally related compounds may exhibit antiproliferative properties (Gouhar & Raafat, 2015).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures would need to be followed to minimize risk.
Future Directions
Properties
IUPAC Name |
N-(2-methoxy-2-thiophen-3-ylethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S2/c1-21-17(15-8-9-22-12-15)11-18-23(19,20)16-7-6-13-4-2-3-5-14(13)10-16/h6-10,12,17-18H,2-5,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGKGTSEHZKDRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC2=C(CCCC2)C=C1)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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